molecular formula C11H20N2O2 B139042 (R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate CAS No. 127199-44-4

(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate

Cat. No. B139042
CAS RN: 127199-44-4
M. Wt: 212.29 g/mol
InChI Key: CGEBPOMWRHSMLI-QMMMGPOBSA-N
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Description

“®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate” is a chemical compound with the CAS Number: 127199-44-4 . It has a molecular weight of 212.29 and its linear formula is C11H20N2O2 .


Molecular Structure Analysis

The InChI code of the compound is 1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 .


Physical And Chemical Properties Analysis

The compound is a solid and it should be stored in a dark place, in an inert atmosphere, at 2-8°C . Its boiling point is 329°C at 760 mmHg .

Scientific Research Applications

JAK1 Selective Inhibitor

The compound has been identified as a JAK1 selective inhibitor . The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine . It exhibited an IC50 value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2 .

Antibacterial Activity

The compound has shown high antibacterial activity towards a great deal of microorganisms . This makes it a potential candidate for the development of new antibiotics.

Synthesis of Other Compounds

The compound can be used as a building block in the synthesis of other complex molecules . This is particularly useful in the field of medicinal chemistry where new compounds need to be synthesized for drug discovery.

Pharmacokinetic Studies

The compound has been used in pharmacokinetic studies . These studies are crucial in understanding how a drug is absorbed, distributed, metabolized, and excreted in the body.

In Vitro ADME Testing

The compound has been used in in vitro ADME testing . ADME stands for Absorption, Distribution, Metabolism, and Excretion. These are important parameters to evaluate in drug discovery.

Kinase Profiling

The compound has been used in kinase profiling . Kinases are enzymes that play a key role in cell signaling. Profiling the activity of kinases can help in understanding their role in diseases and in the development of targeted therapies.

hERG Testing

The compound has been used in hERG testing . hERG is a gene that codes for a protein known as a potassium ion channel. This channel is important in the electrical activity of the heart. Drugs that block this channel can lead to serious heart conditions, so testing a compound’s effect on hERG is an important safety measure in drug development.

Crystal Structure Analysis

The compound has been used in crystal structure analysis . Understanding the crystal structure of a compound can provide valuable information about its physical and chemical properties.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-[(7R)-5-azaspiro[2.4]heptan-7-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEBPOMWRHSMLI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC12CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNCC12CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435666
Record name tert-Butyl (7R)-5-azaspiro[2.4]heptan-7-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate

CAS RN

127199-44-4
Record name tert-Butyl (7R)-5-azaspiro[2.4]heptan-7-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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